BenchChemオンラインストアへようこそ!

Furosemide-d5

Bioanalysis LC-MS/MS Internal Standard

Furosemide-d5 (Δm/z +5 Da) is a penta-deuterated internal standard that co-elutes with furosemide while providing a distinct MS signal. Unlike structural analogs, the furfuryl-moiety deuteration ensures identical physicochemical behavior, correcting matrix effects and extraction variability. Validated for regulatory-compliant LC-MS/MS quantification (1.0–10,000 ng/mL) in plasma PK, equine doping control, and clinical toxicology. Supplied with ≥99% isotopic purity and full characterization data for ANDA submissions.

Molecular Formula C12H11ClN2O5S
Molecular Weight 335.78 g/mol
CAS No. 1189482-35-6
Cat. No. B563120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurosemide-d5
CAS1189482-35-6
Synonyms5-(Aminosulfonyl)-4-chloro-2-[(2-furanyl-methyl)amino]benzoic Acid-d5;  4-Chloro-N-furfuryl-5-sulfamoylanthranilic Acid-d5;  2-Furfurylamino-4-chloro-_x000B_5-sulfamoylbenzoic Acid-d5;  4-Chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic Acid-d5;  Disal-d5;  Dis
Molecular FormulaC12H11ClN2O5S
Molecular Weight335.78 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2
InChIKeyZZUFCTLCJUWOSV-JZOBIDBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furosemide-d5 (CAS 1189482-35-6) Technical Overview for Analytical Procurement


Furosemide-d5 (CAS 1189482-35-6) is a deuterium-labeled analog of the loop diuretic furosemide, with five deuterium atoms replacing hydrogen atoms on the furfuryl moiety [1]. With a molecular formula of C₁₂H₆D₅ClN₂O₅S and molecular weight of 335.77 g/mol, this stable isotope-labeled compound is supplied with isotopic purity specifications typically at ≥99 atom% D [2]. The compound is intended exclusively for use as an internal standard for the quantification of furosemide by GC- or LC-MS [3] and is provided with detailed characterization data compliant with regulatory guidelines for analytical method development and validation applications [4].

Why Unlabeled Furosemide or Structural Analogs Cannot Substitute for Furosemide-d5 in Quantitative MS Assays


Generic substitution fails because unlabeled furosemide and furosemide-d5, despite chemical identity, are distinguishable by mass spectrometry with a Δm/z of +5 Da, enabling the stable isotope-labeled internal standard to co-elute with the analyte while providing a distinct MS signal . Structural analogs (e.g., bumetanide, torsemide) differ in chromatographic retention time and ionization efficiency, failing to correct for matrix effects and extraction variability that deuterated internal standards specifically compensate for [1]. The deuterium labeling on the furfuryl moiety ensures near-identical physicochemical behavior during sample preparation and LC separation, a property unattainable with non-isotopic analogs .

Furosemide-d5: Quantitative Differentiation Evidence for LC-MS/MS Internal Standard Selection


Isotopic Mass Difference Enables Distinct MS Detection with Co-Elution

Furosemide-d5 provides a mass difference of +5 Da relative to unlabeled furosemide (MW 330.74 vs. 335.77 g/mol), enabling distinct MS detection while maintaining identical chromatographic retention time [1]. In contrast, non-isotopic structural analogs such as bumetanide (MW 364.42) or torsemide (MW 348.42) exhibit different retention characteristics and ionization efficiencies, failing to co-elute with the target analyte [2].

Bioanalysis LC-MS/MS Internal Standard

Validated Quantification in Camel Plasma: 1–10,000 ng/mL Linear Range

Using furosemide-d5 as internal standard, a high-resolution LC-MS method achieved linear calibration over 1.0–10,000 ng/mL in camel plasma, with separation on an Agilent Zorbax XDB C18 column and detection in negative electrospray mode at 70,000 resolution [1]. This wide dynamic range supports accurate quantification across four orders of magnitude, enabling both low-level trace analysis and high-concentration pharmacokinetic profiling in the same validated method.

Pharmacokinetics HRMS Method Validation

Regulatory Pharmacokinetic Validation in Equine Serum

An LC-MS/MS method employing furosemide-d5 as internal standard was developed and applied to determine pharmacokinetic parameters of furosemide in equine serum following IV administration of 250 mg to 10 horses [1]. The study validated the regulatory threshold of serum furosemide >100 ng/mL at 4 hours post-administration, demonstrating that the deuterated internal standard enabled precise quantification required for regulatory compliance in racing jurisdictions.

Veterinary Pharmacology Doping Control LC-MS/MS

Isotopic Purity ≥99 atom% D Ensures Minimal Signal Interference

Furosemide-d5 is supplied with isotopic purity specifications of ≥99 atom% D [1]. This high isotopic enrichment minimizes the contribution of unlabeled furosemide impurity to the internal standard channel, reducing cross-talk and ensuring accurate isotope dilution calculations. Lower isotopic purity (e.g., 98 atom% D) would introduce systematic bias requiring mathematical correction.

Stable Isotope Labeling Analytical Standards Quality Control

Regulatory-Compliant Characterization Data for ANDA and Method Validation

Furosemide-d5 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of furosemide . Traceability against USP or EP pharmacopeial standards can be provided based on feasibility . In contrast, generic deuterated standards from non-specialized suppliers may lack this level of regulatory documentation.

Regulatory Compliance ANDA GMP

Matrix Effect Compensation in Multi-Analyte Diuretic Screening

Furosemide-d5 has been employed as an internal standard in simultaneous extraction and screening methods for diuretics, beta-blockers, stimulants, and steroids in human urine using HPLC-MS/MS and UPLC-MS/MS [1]. The deuterated internal standard compensates for matrix effects and extraction variability across diverse analyte classes, a capability not achievable with a single non-isotopic internal standard that would exhibit different matrix effect profiles for each analyte.

Doping Control Multi-Analyte HPLC-MS/MS

Primary Procurement-Driven Application Scenarios for Furosemide-d5


Bioanalytical Method Development for Pharmacokinetic Studies in Preclinical and Clinical Research

Furosemide-d5 enables validated quantification of furosemide in plasma and serum across a wide linear dynamic range (1.0–10,000 ng/mL), as demonstrated in camel plasma pharmacokinetic studies [1]. The compound serves as a co-eluting internal standard that corrects for extraction recovery variability and matrix-induced ion suppression, making it essential for generating regulatory-compliant pharmacokinetic data in preclinical species and human clinical trials.

Veterinary Doping Control and Regulatory Compliance Testing in Equine Sports

Furosemide-d5 has been validated in equine serum LC-MS/MS methods used to determine compliance with racing regulatory thresholds (serum furosemide >100 ng/mL) [2]. Its use as an internal standard provides the analytical precision required for regulatory enforcement and withdrawal time determination in jurisdictions where furosemide use is strictly controlled.

Abbreviated New Drug Application (ANDA) Method Validation and Commercial QC

Furosemide-d5 is suitable for analytical method validation (AMV) and Quality Control (QC) applications supporting ANDA submissions or commercial production of furosemide drug products . With characterization data compliant with regulatory guidelines and optional traceability to USP/EP pharmacopeial standards, the compound streamlines the regulatory submission process for generic drug manufacturers.

Multi-Analyte Diuretic Screening Panels in Clinical and Forensic Toxicology

In multi-class screening methods covering diuretics, beta-blockers, stimulants, and steroids in human urine, furosemide-d5 provides analyte-matched internal standardization for furosemide quantification [3]. This ensures accurate results in the presence of complex biological matrix effects that would differentially affect structurally dissimilar internal standards, making it suitable for clinical toxicology and anti-doping laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furosemide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.